TP-271 vs. Tetracycline and Tigecycline: Superior Potency Against Streptococcus pneumoniae (CABP Core Pathogen)
TP-271 demonstrates significantly lower MIC90 against Streptococcus pneumoniae (0.03 µg/mL) compared to tetracycline (>32 µg/mL) and tigecycline (≤0.016 µg/mL for MIC50/MIC90 reported as ≤0.016/≤0.016, but with noted limitations in interpretation due to truncation at the lower limit of detection). TP-271's MIC range across 267 S. pneumoniae isolates was ≤0.016–0.03 µg/mL, whereas tetracycline showed a range of ≤0.016–>32 µg/mL, with MIC50/MIC90 of 32/>32 µg/mL. This represents a >1000-fold improvement in potency over tetracycline [1]. Notably, tigecycline's MIC distribution is truncated at the assay limit, preventing full resolution of comparative differences at the lower end, whereas TP-271's activity can be quantified across its full dynamic range [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | TP-271: MIC90 = 0.03 µg/mL; MIC range ≤0.016–0.03 µg/mL (n=267 isolates) |
| Comparator Or Baseline | Tetracycline (TET): MIC90 >32 µg/mL, MIC range ≤0.016–>32 µg/mL; Tigecycline (TGC): MIC90 ≤0.016 µg/mL (truncated at assay limit), MIC range ≤0.016–≤0.016 µg/mL |
| Quantified Difference | TP-271 MIC90 is >1000-fold lower than tetracycline MIC90; tigecycline comparison is resolution-limited due to assay truncation |
| Conditions | CLSI broth microdilution; Streptococcus pneumoniae clinical isolates (n=267) |
Why This Matters
Procurement for CABP-focused research requires a compound with verified, quantifiable activity against the most prevalent respiratory pathogen; TP-271 provides a >1000-fold potency advantage over tetracycline that is not fully resolved for tigecycline due to assay limitations.
- [1] Grossman TH, Fyfe C, O'Brien W, Hackel M, Minyard MB, Waites KB, Dubois J, Murphy TM, Slee AM, Weiss WJ, Sutcliffe JA. Table 1: In vitro activity of TP-271 and comparator antimicrobial agents against CABP pathogens. Fluorocycline TP-271 Is Potent against Complicated Community-Acquired Bacterial Pneumonia Pathogens. mSphere. 2017 Feb 22;2(1):e00004-17. View Source
